molecular formula C11H14O2 B075099 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 1447-87-6

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No. B075099
CAS RN: 1447-87-6
M. Wt: 178.23 g/mol
InChI Key: HQYTZERMKCBGHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol and its derivatives involves multiple steps, including bromination, esterification, substitution with NaOMe in the presence of CuI, Birch reduction, Curtius rearrangement, and hydrogenolysis, leading to biologically active compounds with an overall yield of 27% (Öztaşkın, Göksu, & SeÇen, 2011).

Molecular Structure Analysis

Conformational analysis, including UV-VIS, MESP, NLO, and NMR studies, has been conducted to provide insight into the molecular structure and stability of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. This analysis includes vibrational assignments through Raman and IR spectroscopy, molecular electrostatic potential (MESP) evaluations, and non-linear optical (NLO) properties investigations (Arivazhagan, Kavitha, & Subhasini, 2014).

Chemical Reactions and Properties

The compound undergoes selective O-methyloxime formation from its derivatives, showcasing its reactivity and the potential for further chemical modifications. The structural and stereochemical configurations of these derivatives have been elucidated through X-ray crystallography, highlighting the compound's versatility in chemical reactions (Collins, Fallon, & Skene, 1994).

Physical Properties Analysis

The physical properties of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol derivatives have been thoroughly studied, including their crystal structures and the synthesis of complex organoboron compounds. These studies offer valuable information on the physical characteristics and stability of these compounds under various conditions (Kliegel, Tajerbashi, Rettig, & Trotter, 1989).

Chemical Properties Analysis

Research into the compound's chemical properties includes its role in the synthesis of novel oximes and their evaluation as inhibitors in biological systems. This exploration into its chemical behavior further underscores the compound's potential in various chemical and biological applications (Zhuang & Hartmann, 1998).

Scientific Research Applications

  • Conformational Analysis and Spectroscopic Studies : Arivazhagan, Kavitha, and Subhasini (2014) conducted detailed studies on the vibrational analysis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene using FT-IR and FT-Raman spectroscopy. Their research included molecular electrostatic potential (MESP), non-linear optical (NLO) properties, UV-VIS, HOMO-LUMO, and NMR spectroscopic investigation. This study provided insights into the vibrational assignments and conformational stability of the compound (Arivazhagan, Kavitha, & Subhasini, 2014).

  • Synthesis in Dopaminergic Research : Öztaşkın, Göksu, and SeÇen (2011) synthesized 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid, a compound closely related to 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. This compound has implications in dopaminergic research and offers a straightforward synthesis approach (Öztaşkın, Göksu, & SeÇen, 2011).

  • Synthesis of cis- and trans-Configured Octahydroperylenes : Pfaff, Bestgen, and Podlech (2017) reported on the Lewis-acid catalyzed dimerization of a related compound, 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. Their work contributes to the understanding of the synthesis of complex organic structures like octahydroperylenes (Pfaff, Bestgen, & Podlech, 2017).

  • Pharmacological Research and Sigma Receptors : Berardi et al. (2005) explored the N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives for their affinities and selectivities by radioligand binding assays at sigma(1) and sigma(2) receptors. This research is significant for understanding the pharmacological properties of these compounds, especially in tumor research and therapy (Berardi et al., 2005).

  • Chemoenzymatic Synthesis for Serotonin Receptor Agonists : Orsini, Sello, Travaini, and Gennaro (2002) synthesized a precursor of the serotonin receptor agonist 8-OH-DPAT using a chemoenzymatic protocol starting from 1-methoxynaphthalene, demonstrating the utility of this class of compounds in synthesizing bioactive molecules (Orsini, Sello, Travaini, & Gennaro, 2002).

  • Solid-State NMR and Crystallography : Facey, Connolly, Bensimon, and Durst (1996) conducted a solid-state NMR and X-ray crystallographic investigation of dynamic disorder in solid tetrahydronaphthalene derivatives. This study contributes to our understanding of the structural properties of these compounds (Facey, Connolly, Bensimon, & Durst, 1996).

Safety And Hazards

The safety information for 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol indicates that it may cause some hazards. The compound has been labeled with the GHS07 pictogram, which denotes that it may cause skin irritation, eye irritation, or respiratory irritation .

properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10,12H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYTZERMKCBGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CC2)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516276
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol

CAS RN

1447-87-6
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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